7-Keto-8-aminopelargonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
682799-71-9 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(8S)-8-amino-7-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
GUAHPAJOXVYFON-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)CCCCCC(=O)O)N |
Canonical SMILES |
CC(C(=O)CCCCCC(=O)O)N |
Origin of Product |
United States |
Enzymatic Synthesis of 7 Keto 8 Aminopelargonic Acid
7-Keto-8-aminopelargonic Acid Synthase (KAPAS / BioF / 8-Amino-7-oxononanoate (B1240340) Synthase)
This compound synthase (KAPAS), also referred to as 8-amino-7-oxononanoate synthase (AONS) or by its gene name, BioF, is a key enzyme in the biotin (B1667282) biosynthetic pathway. nih.govnih.gov It belongs to the family of transferases and specifically functions as an acyltransferase. uniprot.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the first committed step in biotin synthesis across a wide range of organisms, including bacteria and plants. nih.govresearchgate.net The enzyme facilitates a decarboxylative condensation reaction between L-alanine and a pimeloyl thioester, such as pimeloyl-CoA or pimeloyl-ACP, to produce KAPA, coenzyme A (or acyl carrier protein), and carbon dioxide. ebi.ac.uknih.gov
Enzyme Catalysis and Reaction Mechanism
The synthesis of KAPA by KAPAS is a classic example of a decarboxylative Claisen condensation reaction. The process is initiated by the formation of an external aldimine, or Schiff base, between the amino group of the L-alanine substrate and the aldehyde group of the enzyme-bound PLP cofactor. ebi.ac.ukfrontiersin.org Following this, the binding of the second substrate, the pimeloyl thioester, induces a conformational change in the enzyme-substrate complex. nih.govacs.org This change facilitates the abstraction of the Cα proton from the aldimine, leading to the formation of a quinonoid intermediate. nih.govebi.ac.uk This intermediate is then decarboxylated, resulting in a second quinonoid species. ebi.ac.uk The reaction concludes with the nucleophilic attack of this intermediate on the thioester carbonyl carbon of the pimeloyl thioester, leading to the formation of KAPA and the release of the coenzyme A or acyl carrier protein. ebi.ac.uk
The catalytic activity of KAPAS is fundamentally dependent on the presence of pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. nih.govfrontiersin.org PLP is covalently bound to a conserved lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine or Schiff base. frontiersin.org Upon substrate binding, the L-alanine displaces the lysine to form an external aldimine. frontiersin.org The electron-withdrawing nature of the pyridinium (B92312) ring of PLP is crucial for stabilizing the carbanionic intermediates that are formed during the reaction, particularly the quinonoid species. frontiersin.org This stabilization facilitates the decarboxylation of the L-alanine moiety and the subsequent condensation with the pimeloyl thioester. ebi.ac.uk Key residues in the active site, such as histidine and lysine, play essential roles in the binding of PLP and in the acid-base catalysis required for the reaction mechanism. ebi.ac.uknih.gov
KAPAS exhibits a high degree of specificity for its substrates. The primary amino acid substrate is L-alanine. nih.gov While D-alanine can bind to the enzyme and form an external aldimine, the rate of this formation is significantly slower than with L-alanine, and subsequent steps in the catalytic cycle are even more drastically reduced, making it a very poor substrate. nih.govnih.gov
The acyl chain donor for the pimeloyl group can vary between different organisms. In Escherichia coli, KAPAS can utilize both pimeloyl-acyl carrier protein (pimeloyl-ACP) and pimeloyl-coenzyme A (pimeloyl-CoA) as substrates with similar efficiency. nih.gov In contrast, the KAPAS from Bacillus subtilis demonstrates a strict specificity for pimeloyl-CoA and is unable to efficiently use pimeloyl-ACP. nih.govresearchgate.net This difference in substrate specificity reflects variations in the biotin synthetic pathways of these bacteria. nih.gov
| Organism | Acyl Chain Donor Substrate | Michaelis Constant (Km) |
| Escherichia coli | Pimeloyl-CoA | ~25 µM nih.gov |
| Escherichia coli | Pimeloyl-ACP | ~10 µM nih.gov |
| Bacillus subtilis | Pimeloyl-CoA | ~15 µM nih.gov |
| Bacillus subtilis | Pimeloyl-ACP | Very high / Inactive nih.gov |
This table presents the substrate specificity of this compound Synthase (KAPAS) for different acyl chain donors in E. coli and B. subtilis, including the Michaelis constant (Km) which indicates the substrate concentration at which the reaction rate is half of the maximum.
The enzymatic reaction catalyzed by KAPAS is highly stereospecific. The condensation of L-alanine and pimeloyl-CoA results in the formation of a specific stereoisomer of KAPA, namely 8(S)-amino-7-oxononanoate. nih.govebi.ac.uk This stereospecificity is dictated by the precise three-dimensional arrangement of the substrates within the enzyme's active site, which ensures that the nucleophilic attack occurs from a specific face of the intermediate. ebi.ac.uk While the enzyme from Mycobacterium tuberculosis has been shown to have a broader substrate stereospecificity, being able to utilize D-alanine as a substrate to produce D-KAPA, the natural and predominantly formed product in most organisms is the 8(S)-enantiomer. nih.govresearchgate.net
Genetic Basis of KAPAS
The synthesis of this compound synthase is encoded by the bioF gene. nih.gov This gene is a component of the biotin (bio) operon in many bacteria, such as E. coli and Erwinia herbicola, where its expression is regulated along with other genes involved in the biotin biosynthesis pathway. nih.gov The bioF gene has been identified and characterized in a variety of organisms, including bacteria and plants like Arabidopsis thaliana (where it is denoted as AtbioF). nih.govresearchgate.net The cloning and sequencing of the bioF gene from different species have revealed conserved amino acid sequences, particularly in the regions corresponding to the active site and the PLP-binding domain, highlighting the enzyme's crucial and conserved role in biotin synthesis. researchgate.netnih.gov
Regulation of KAPAS Activity
The activity of KAPAS is tightly regulated to control the flux of metabolites into the biotin biosynthetic pathway. This regulation occurs at both the enzyme activity level through inhibition and at the genetic level through transcriptional repression.
KAPAS activity is subject to inhibition by both its own substrate and other molecules. In E. coli, this compound has been shown to cause strong substrate inhibition. nih.gov This inhibition is competitive with respect to the amino donor S-adenosyl-L-methionine (SAM) in the subsequent transamination step, suggesting that KAPA can bind to the pyridoxal form of the downstream enzyme. nih.govnih.gov
The enzyme also exhibits stereospecificity. While L-alanine is a substrate, D-alanine is a competitive inhibitor of the E. coli enzyme. uniprot.orgnih.gov The binding of D-alanine is enhanced in the presence of pimeloyl-CoA, although it does not proceed to form a product. nih.govacs.org
The synthesis of biotin is an energy-intensive process, and therefore, its biosynthetic genes are transcriptionally repressed when the end-product, biotin, is sufficiently available. asm.org In E. coli, the genes of the biotin biosynthetic operon, including bioF, are repressed by the BirA protein. nih.gov BirA is a bifunctional protein that acts as both a biotin protein ligase and a transcriptional repressor. When the intracellular concentration of biotinyl-AMP (the activated form of biotin) is high, it binds to BirA, which then dimerizes and binds to the bio operator, blocking transcription. nih.govnih.gov
A different regulatory mechanism has been identified in Riemerella anatipestifer. Here, a transcription factor from the xenobiotic response element (XRE) family, named BioX, acts as a repressor. asm.org BioX binds to the promoter region of the bioFDA operon, and in the presence of excess biotin, it inhibits the transcription of these genes, including bioF. asm.org
Precursors in KAPAS-Catalyzed Reaction
The synthesis of this compound by KAPAS involves the condensation of two primary substrates: an activated form of pimelic acid and the amino acid L-alanine.
Pimeloyl-CoA and L-Alanine Substrates
The canonical substrates for the KAPAS-catalyzed reaction are pimeloyl-CoA and L-alanine. uniprot.orgnih.govebi.ac.uk The enzyme catalyzes the decarboxylative condensation of these two molecules to form 8(S)-amino-7-oxononanoate. nih.gov This reaction has been well-characterized for the enzymes from E. coli, Bacillus sphaericus, and Arabidopsis thaliana. nih.govresearchgate.net
While pimeloyl-CoA is the established acyl donor, studies have revealed some substrate flexibility, particularly in E. coli. The E. coli BioF can also utilize pimeloyl-acyl carrier protein (pimeloyl-ACP), which is an intermediate in the fatty acid synthesis pathway. uniprot.orgnih.gov In fact, it is believed that pimeloyl-ACP is the more physiologically relevant substrate in E. coli. uniprot.org In contrast, the BioF enzyme from Bacillus subtilis shows a strict specificity for pimeloyl-CoA and cannot use pimeloyl-ACP as a substrate. nih.govnih.gov This difference in substrate specificity highlights variations in the biotin synthesis pathways between different bacterial species. nih.gov
Interactive Data Table: Substrate Specificity of 8-amino-7-oxononanoate synthase (BioF)
| Organism | Gene | Primary Acyl Substrate | Alternative Acyl Substrate | Amino Acid Substrate |
| Escherichia coli | bioF | Pimeloyl-ACP uniprot.org | Pimeloyl-CoA uniprot.orgnih.gov | L-Alanine uniprot.orgnih.gov |
| Bacillus subtilis | bioF | Pimeloyl-CoA nih.govnih.gov | None reported | L-Alanine |
| Bacillus sphaericus | bioF | Pimeloyl-CoA nih.gov | Not specified | L-Alanine nih.gov |
| Arabidopsis thaliana | AtbioF | Pimeloyl-CoA researchgate.net | Not specified | L-Alanine researchgate.net |
| Thermophiles (e.g., A. aeolicus) | AqbioF | Pimeloyl-CoA nih.gov | None reported | L-Alanine nih.gov |
Identification of Alternative Acyl Chain Donors
The canonical acyl chain donor for KAPA synthase has long been considered to be a pimeloyl thioester. nih.gov Research into the substrate specificity of KAPA synthase has revealed that the enzyme can utilize different forms of this pimeloyl donor, with notable variations observed between different bacterial species. The two primary acyl chain donors identified are pimeloyl-coenzyme A (pimeloyl-CoA) and pimeloyl-acyl carrier protein (pimeloyl-ACP). nih.govresearchgate.net
Historically, in vitro studies have often utilized pimeloyl-CoA as the substrate for KAPA synthase. nih.gov However, evidence suggests that pimeloyl-ACP is the physiological substrate in some organisms, such as Escherichia coli. nih.gov The ability of KAPA synthase to accept either of these molecules as a substrate highlights a degree of promiscuity, which has been a subject of scientific investigation.
Detailed research, particularly comparing the KAPA synthase enzymes from Escherichia coli and Bacillus subtilis, has provided significant insights into the enzyme's acyl chain donor specificity.
Research Findings:
Studies have demonstrated that the BioF enzyme from E. coli is capable of utilizing both pimeloyl-CoA and pimeloyl-ACP for the synthesis of KAPA. researchgate.netnih.gov In contrast, the BioF enzyme from B. subtilis exhibits a strict specificity for pimeloyl-CoA and is unable to efficiently use pimeloyl-ACP. researchgate.netnih.gov This difference in substrate utilization is not due to the incompatibility of the E. coli ACP with the B. subtilis BioF, but rather points to inherent structural differences in the enzyme itself. researchgate.net
The molecular basis for this specificity is thought to lie in the surface properties of the enzyme. A plausible explanation for the inability of B. subtilis BioF to utilize pimeloyl-ACP is the absence of a cluster of basic residues on its surface. nih.gov These positively charged residues are believed to be necessary for the interaction with the highly acidic ACP moiety, facilitating the binding of the pimeloyl-ACP substrate. ed.ac.uk The E. coli enzyme, which can utilize pimeloyl-ACP, is presumed to possess this required surface feature.
Kinetic studies with purified E. coli BioF have shown that the enzyme has a half-maximal activity for pimeloyl-CoA at a concentration of 25 μM. nih.gov While comprehensive kinetic data for a wide range of synthetic acyl-CoA analogues with varying chain lengths and structures are not extensively available, the existing research clearly defines the differential substrate preferences of KAPA synthase from different organisms.
The following table summarizes the known substrate specificities of KAPA synthase from E. coli and B. subtilis for the two primary acyl chain donors.
| Enzyme Source | Acyl Chain Donor | Activity |
| Escherichia coli BioF | Pimeloyl-CoA | Yes |
| Pimeloyl-ACP | Yes (Preferred) | |
| Bacillus subtilis BioF | Pimeloyl-CoA | Yes |
| Pimeloyl-ACP | Very low to none |
Subsequent Metabolic Transformations of 7 Keto 8 Aminopelargonic Acid
Conversion to 7,8-Diaminopelargonic Acid (DAPA)
The synthesis of DAPA from KAPA is a transamination reaction that is essential for the completion of the ureido ring of biotin (B1667282). nih.gov This reaction is facilitated by the enzyme 7,8-diaminopelargonic acid aminotransferase. nih.govresearcher.life
7,8-Diaminopelargonic acid aminotransferase, also known as BioA, is the enzyme responsible for catalyzing the transfer of an amino group to KAPA, thereby forming DAPA. proteopedia.org This enzyme is a member of the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase family. proteopedia.orgnih.gov
The reaction catalyzed by DAPA aminotransferase follows a Ping Pong Bi Bi kinetic mechanism. nih.govnih.gov This mechanism involves a two-step process. In the first step, the amino donor, S-adenosyl-L-methionine (SAM), binds to the enzyme and transfers its amino group to the pyridoxal 5'-phosphate (PLP) cofactor, converting it to pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the keto acid product derived from SAM. nih.govnih.gov In the second step, KAPA binds to the enzyme, and the amino group from PMP is transferred to KAPA to form DAPA, regenerating the PLP-bound form of the enzyme. nih.gov The enzyme is then ready for another catalytic cycle.
A distinctive feature of the DAPA aminotransferase-catalyzed reaction is its strict requirement for S-adenosyl-L-methionine (SAM) as the amino donor. nih.govnih.govnih.gov While early studies with resting cells of Escherichia coli showed some stimulation by methionine, cell-free extracts demonstrated that methionine was inactive unless adenosine (B11128) triphosphate (ATP) and magnesium ions were present, leading to the formation of SAM. asm.org Subsequent research confirmed that SAM is approximately ten times more effective than methionine in the presence of ATP and Mg2+, establishing SAM as the direct and obligate amino donor in this transamination reaction. nih.govasm.org This is a unique role for SAM, which is more commonly known as a methyl group donor in various biochemical reactions. researchgate.net The keto product of SAM in this reaction is suggested to be S-adenosyl-2-oxo-4-methylthiobutyric acid, which may non-enzymatically decompose. nih.govresearcher.life
As with other aminotransferases, DAPA aminotransferase relies on the B6 coenzymes, pyridoxal 5'-phosphate (PLP) and its aminated form, pyridoxamine 5'-phosphate (PMP). nih.govresearchgate.net PLP is covalently bound to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. libretexts.org During the transamination reaction, the amino group from SAM is transferred to PLP to form PMP. osti.gov Subsequently, the amino group from PMP is transferred to the keto substrate, KAPA, to form the product DAPA, and the cofactor is regenerated back to PLP. osti.gov The cofactor can be resolved from the enzyme, and studies have determined the Michaelis constants (Km) for the interaction of PLP and PMP with the apoenzyme to be 32 µM and 21 µM, respectively. nih.gov
Kinetic studies of DAPA aminotransferase from Escherichia coli and Mycobacterium tuberculosis have provided valuable insights into its function. The reaction exhibits a parallel pattern of reciprocal plots, which is characteristic of a ping-pong mechanism. nih.gov A notable characteristic of this enzyme is the strong substrate inhibition observed with 7-keto-8-aminopelargonic acid (KAPA). nih.govnih.govnih.gov This inhibition is competitive with respect to S-adenosyl-L-methionine (SAM). nih.gov
| Organism | Parameter | Value | Reference |
|---|---|---|---|
| Escherichia coli | Km (SAM) | 0.20 mM | nih.gov |
| Km (KAPA) | 1.2 µM | nih.gov | |
| Vmax | 0.16 µmol/mg/min | nih.gov | |
| Turnover number | 17 molecules/molecule enzyme/min | nih.gov | |
| Mycobacterium tuberculosis | Km (SAM) | 0.78 ± 0.20 mM | nih.gov |
| Km (KAPA) | 3.8 ± 1.0 µM | nih.gov | |
| kcat | 1.0 ± 0.2 min-1 | nih.gov | |
| Ki (KAPA) | 14 ± 2 µM | nih.gov |
DAPA aminotransferase has been purified and characterized from various sources, most notably from a regulatory mutant of Escherichia coli that is derepressed for the enzymes of the biotin operon. nih.govresearcher.life The purification process for the E. coli enzyme resulted in a nearly 1000-fold purification. nih.govresearcher.life The molecular weight of the native enzyme from E. coli was estimated to be approximately 94,000 daltons through gel filtration and sucrose (B13894) gradient sedimentation. nih.govresearcher.life Further analysis by SDS-PAGE revealed a single subunit with a molecular weight of about 47,000 daltons, indicating that the enzyme is a dimer. nih.govresearcher.life The purified enzyme from Mycobacterium tuberculosis was found to be a homotetramer. nih.gov
| Purification Step | Reference |
|---|---|
| Protamine sulfate (B86663) treatment | nih.govresearcher.life |
| Ammonium sulfate fractionation | nih.govresearcher.life |
| Acid and heat treatments | nih.govresearcher.life |
| DEAE-cellulose chromatography | nih.govresearcher.life |
| Phosphocellulose chromatography | nih.govresearcher.life |
| Hydroxylapatite chromatography | nih.govresearcher.life |
| Sephadex G-100 chromatography (two columns) | nih.govresearcher.life |
The purified preparation from E. coli was judged to be 86% homogeneous. nih.govresearcher.life In contrast, the enzyme from Mycobacterium tuberculosis was overproduced in E. coli and purified to homogeneity in a single step using a nickel-affinity column. nih.gov
7,8-Diaminopelargonic Acid Aminotransferase (DAPAS / BioA)
Pathway Progression to Dethiobiotin (B101835) and Biotin
The metabolic journey from this compound (KAPA) culminates in the synthesis of biotin, a vital cofactor. This progression involves a series of enzymatic reactions that first construct the ureido ring to form dethiobiotin, followed by a complex sulfur insertion step to yield the final biotin molecule.
The initial transformation in this part of the pathway is the conversion of this compound to 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by DAPA aminotransferase, an enzyme that utilizes S-adenosyl-l-methionine (SAM) as the amino donor. nih.govasm.org Studies in Escherichia coli have shown that SAM is approximately ten times more effective than methionine, ATP, and Mg2+ in this capacity. nih.govasm.org The reaction is also stimulated by the presence of pyridoxal-5'-phosphate (PLP), a common cofactor in aminotransferase reactions. asm.org
Following the synthesis of DAPA, the pathway proceeds to the formation of dethiobiotin. This step is catalyzed by the enzyme dethiobiotin synthase (DTBS). wikipedia.orgproteopedia.org This enzyme facilitates the formation of the ureido ring of dethiobiotin through a carboxylation reaction that requires 7,8-diaminopelargonic acid, carbon dioxide (CO2), and a nucleoside triphosphate (NTP), such as ATP. ebi.ac.ukacs.org The reaction yields dethiobiotin, ADP, and phosphate. wikipedia.orgproteopedia.org Research on dethiobiotin synthetase from Mycobacterium tuberculosis has revealed that the enzyme can utilize a range of NTPs, although it shows a significant preference for cytidine (B196190) triphosphate (CTP). acs.org The mechanism involves the regiospecific formation of an N7-carbamate of DAPA as an intermediate. biu.ac.il
The final and most chemically challenging step in the pathway is the conversion of dethiobiotin to biotin. This reaction is catalyzed by biotin synthase (BioB), a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. wikipedia.orgportlandpress.comacs.org Biotin synthase catalyzes the insertion of a sulfur atom to form the thiophene (B33073) ring of biotin. acs.org The enzyme utilizes two iron-sulfur (Fe-S) clusters to achieve this transformation: a [4Fe-4S] cluster and a [2Fe-2S] cluster. portlandpress.comacs.orgnih.gov
The catalytic cycle begins with the [4Fe-4S] cluster mediating the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. wikipedia.orgportlandpress.com This radical initiates the reaction by abstracting hydrogen atoms from unactivated carbon positions on dethiobiotin. wikipedia.org The source of the inserted sulfur atom has been a subject of significant research, with strong evidence pointing towards the enzyme's own [2Fe-2S] cluster. portlandpress.comnih.govnih.gov Isotopic labeling studies have demonstrated that the sulfur from the [2Fe-2S] center is incorporated into the biotin molecule. portlandpress.comnih.gov This process leads to the destruction of the cluster, which may explain why the enzyme does not exhibit turnover in vitro. wikipedia.orgnih.gov
Table 1: Enzymatic Steps from this compound to Dethiobiotin
| Step | Substrate(s) | Enzyme | Cofactor(s)/Cosubstrate(s) | Product(s) | Organism Studied |
| 1 | This compound | DAPA Aminotransferase | S-adenosyl-l-methionine (SAM), Pyridoxal-5'-phosphate (PLP) | 7,8-Diaminopelargonic acid | Escherichia coli |
| 2 | 7,8-Diaminopelargonic acid, CO₂, ATP | Dethiobiotin Synthase (DTBS) | Mg²⁺ | Dethiobiotin, ADP, Phosphate | Escherichia coli, Mycobacterium tuberculosis |
Table 2: Final Step in Biotin Biosynthesis
| Step | Substrate(s) | Enzyme | Cofactor(s)/Cosubstrate(s) | Product(s) | Key Feature |
| 3 | Dethiobiotin | Biotin Synthase (BioB) | S-adenosyl-l-methionine (SAM), [4Fe-4S] cluster, [2Fe-2S] cluster | Biotin, Methionine, 5'-Deoxyadenosine | Sulfur atom is inserted via a radical SAM mechanism, with the [2Fe-2S] cluster acting as the sulfur donor. wikipedia.orgportlandpress.comnih.govnih.gov |
Table 3: Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| KAPA | This compound |
| DAPA | 7,8-Diaminopelargonic acid |
| DTB | Dethiobiotin |
| SAM / AdoMet | S-Adenosyl-l-methionine |
| PLP | Pyridoxal-5'-phosphate |
| ATP | Adenosine triphosphate |
| CTP | Cytidine triphosphate |
| ADP | Adenosine diphosphate |
Biological Distribution and Subcellular Compartmentation of 7 Keto 8 Aminopelargonic Acid Metabolism
Microbial Systems
The biosynthesis of biotin (B1667282), a vital cofactor for all domains of life, has been extensively studied in various microorganisms. The formation of 7-keto-8-aminopelargonic acid (KAPA) is the first committed step in the conserved pathway that assembles the biotin molecule. researchgate.netacs.org This crucial reaction is catalyzed by this compound synthase (KAPA synthase), also known as BioF. iucr.orgnih.gov
Bacterial Biotin Biosynthesis (e.g., Escherichia coli, Bacillus subtilis, Mycobacterium smegmatis, Brevibacterium divaricatum)
In bacteria, the biotin biosynthetic pathway, including the synthesis of KAPA, is well-characterized. nih.gov The genes responsible for this pathway are often organized in operons, such as the bio operon in Escherichia coli, which includes the bioF gene encoding KAPA synthase. nih.gov
Escherichia coli : In E. coli, KAPA synthase catalyzes the condensation of pimeloyl-CoA and L-alanine to form KAPA. kyoto-u.ac.jptandfonline.com This reaction is dependent on pyridoxal (B1214274) 5'-phosphate (PLP). nih.govkyoto-u.ac.jp The subsequent step, the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA), is catalyzed by DAPA aminotransferase (BioA), which utilizes S-adenosyl-L-methionine (SAM) as the amino donor. nih.govuniprot.orgnih.gov The structure and function of KAPA synthase in E. coli have been extensively studied. acs.orgnih.gov
Bacillus subtilis : The biotin biosynthesis in Bacillus subtilis shows a notable difference in the subsequent step of KAPA metabolism. While KAPA synthesis itself is consistent with the general bacterial pathway, the DAPA aminotransferase (BioA) in B. subtilis utilizes L-lysine as the amino donor instead of SAM, which is used by E. coli. nih.govuniprot.org This distinct substrate specificity can lead to an accumulation of KAPA during fermentation processes. nih.gov Repression of KAPA synthase by biotin has been observed in Bacillus subtilis. tandfonline.com
Mycobacterium smegmatis : As a model for Mycobacterium tuberculosis, the biotin synthesis pathway in Mycobacterium smegmatis is a target for developing new antimicrobial drugs. nih.gov KAPA synthase (BioF) is an essential enzyme for the growth of mycobacteria. iucr.orgnih.gov The structure of M. smegmatis BioF has been crystallized and shows both similarities and distinct differences from its E. coli homolog. nih.govarchive.org Deletion of the bioF gene in M. smegmatis confirms its requirement for growth in the absence of external biotin. nih.gov
Brevibacterium divaricatum : This bacterium has been instrumental in elucidating the enzymes of the biotin pathway. Researchers have purified and characterized the DAPA aminotransferase from Brevibacterium divaricatum, which converts KAPA to DAPA. qmul.ac.uktandfonline.com The enzyme shows specificity for SAM as the amino donor. kyoto-u.ac.jp
| Organism | Enzyme for KAPA Synthesis | Enzyme for KAPA Conversion | Amino Donor for DAPA Synthesis |
|---|---|---|---|
| Escherichia coli | KAPA synthase (BioF) | DAPA aminotransferase (BioA) | S-adenosyl-L-methionine (SAM) |
| Bacillus subtilis | KAPA synthase | DAPA aminotransferase (BioA/BioK) | L-lysine |
| Mycobacterium smegmatis | KAPA synthase (BioF) | DAPA aminotransferase (BioA) | Presumed to be SAM |
| Brevibacterium divaricatum | KAPA synthase | DAPA aminotransferase | S-adenosyl-L-methionine (SAM) |
Fungal Biotin Biosynthesis (e.g., Saccharomyces cerevisiae, Phycomyces blakesleeanus)
While many fungi are biotin auxotrophs, some, like certain strains of Saccharomyces cerevisiae, can synthesize it. asm.org The pathway largely mirrors the one found in bacteria.
Saccharomyces cerevisiae : In biotin-prototrophic strains of baker's yeast, the synthesis of KAPA from pimeloyl-CoA is a key step. asm.org The gene BIO6 is believed to encode a putative KAPA synthase. yeastgenome.org The subsequent conversion of KAPA to DAPA is catalyzed by the enzyme Bio3, an adenosylmethionine-8-amino-7-oxononanoate aminotransferase, which uses SAM as the amino donor. uniprot.org Interestingly, some yeast proteins involved in biotin synthesis, including a putative transmembrane protein encoded by BIO5, are thought to be involved in the uptake of KAPA. yeastgenome.org The enzymes for the later steps of biotin synthesis are localized in the mitochondria. nih.gov
Plant Systems (e.g., Arabidopsis thaliana)
Plants, like microorganisms, can synthesize their own biotin. nih.gov The model plant Arabidopsis thaliana has been central to understanding the complexities of this pathway in plants, revealing a unique subcellular compartmentation of the biotin synthesis pathway. researchgate.netnih.gov
Cytosolic Localization of Plant KAPAS
A significant finding in the study of plant biotin synthesis is the subcellular location of KAPA synthase (KAPAS). In Arabidopsis thaliana, the enzyme responsible for KAPA synthesis, named AtbioF, is located in the cytosol. nih.govresearchgate.netnih.gov This was demonstrated through green fluorescent protein (GFP) targeting experiments and western-blot analyses. nih.govnih.gov This cytosolic localization of the first committed step of biotin synthesis contrasts with the mitochondrial location of the final step, catalyzed by biotin synthase. nih.govresearchgate.netnih.gov More recent studies also suggest a potential peroxisomal localization for AtBioF, indicating a complex and possibly dynamic distribution. researchgate.netuniprot.org
Intracellular Trafficking of Biotin Pathway Intermediates
The split localization of the biotin synthesis pathway between the cytosol and mitochondria necessitates the transport of intermediates across mitochondrial membranes. nih.govoup.com After KAPA is synthesized in the cytosol, it or a subsequent intermediate must be transported into the mitochondria where the final stages of biotin synthesis occur. nih.govresearchgate.net
Bioinformatic analyses predict that the DAPA aminotransferase in Arabidopsis is likely cytosolic, while dethiobiotin (B101835) synthase is targeted to the mitochondria. nih.gov This suggests a model where KAPA is converted to DAPA in the cytosol, and then DAPA is imported into the mitochondria for the remaining steps of the pathway. nih.govresearchgate.net Once biotin is synthesized within the mitochondria, it must then be exported to other cellular compartments, including the cytosol and chloroplasts, where biotin-dependent enzymes are located. nih.gov This intricate trafficking of intermediates and the final product highlights the complex regulation of biotin metabolism in plant cells. oup.comresearchgate.net
| Metabolic Step | Enzyme | Subcellular Location |
|---|---|---|
| Pimeloyl-CoA + L-alanine → KAPA | KAPA synthase (AtBioF) | Cytosol nih.govnih.govsuba.live (potential peroxisomal localization also suggested researchgate.netuniprot.org) |
| KAPA → DAPA | DAPA aminotransferase | Predicted to be cytosolic nih.govresearchgate.net |
| DAPA → Dethiobiotin | Dethiobiotin synthase | Predicted to be mitochondrial nih.gov |
| Dethiobiotin → Biotin | Biotin synthase | Mitochondria nih.govresearchgate.net |
Comparative Biochemical Analysis Across Diverse Organisms
The synthesis of KAPA is a universally conserved step in all organisms that produce biotin de novo. nih.gov However, comparative analysis reveals significant differences in the enzymes and their regulation across bacteria, fungi, and plants.
The KAPA synthase enzyme (BioF) itself shows sequence and structural variations. For instance, the M. smegmatis BioF has notable structural differences compared to the well-studied E. coli enzyme, which has implications for the design of specific inhibitors. nih.govnih.gov
A major point of divergence is the subsequent conversion of KAPA to DAPA. While most studied bacteria and fungi utilize an aminotransferase that depends on S-adenosyl-L-methionine (SAM) as the amino group donor, Bacillus subtilis employs an enzyme that uses L-lysine. nih.govuniprot.org
The most striking difference is the subcellular compartmentation of the pathway. In bacteria, the enzymes are typically cytosolic. In fungi like S. cerevisiae, the later steps are mitochondrial. nih.gov In plants, the pathway is split, with KAPA synthesis occurring in the cytosol (and possibly peroxisomes), while the final conversion to biotin happens in the mitochondria. nih.govresearchgate.netoup.com This spatial separation in plants necessitates a complex network of intracellular transporters for the pathway intermediates, a feature not required in bacteria. nih.govresearchgate.net This compartmentation in plants likely plays a crucial role in the regulation of biotin metabolism, integrating it with other metabolic pathways in different organelles. nih.govoup.com
Genetic and Transcriptional Regulation of 7 Keto 8 Aminopelargonic Acid Biosynthesis
Transcriptional Control Mechanisms
The transcription of the biotin (B1667282) operon is primarily regulated by a bifunctional protein called BirA. researchgate.netuniprot.orggenecopoeia.com BirA acts as both a biotin-protein ligase, an essential enzyme that attaches biotin to its target enzymes, and as a transcriptional repressor of the biotin operon. researchgate.netuniprot.orggenecopoeia.comnih.govuniprot.org
In conditions where biotin is plentiful, BirA catalyzes the synthesis of biotinoyl-5'-AMP, which acts as a corepressor. nih.govpnas.org The BirA-biotinoyl-5'-AMP complex then binds to the bioO operator region, physically blocking RNA polymerase from initiating transcription of the bio genes. nih.govuniprot.orguniprot.org This binding is enhanced by the dimerization of the BirA protein, a process promoted by the corepressor. pnas.orgacs.orgrcsb.org
Conversely, when biotin levels are low, the unbiotinylated form of the biotin carboxyl carrier protein (AccB) accumulates. nih.gov This unbiotinylated protein competes with the bioO operator for binding to BirA, leading to the derepression of the biotin operon and the synthesis of the enzymes required for biotin production. nih.govacs.org
In Bacillus subtilis, the expression of the biotin operon is also regulated by biotin and the birA gene. dntb.gov.ua A region of dyad symmetry with homology to the bio regulatory region of Bacillus sphaericus is located just downstream of the putative promoter of the B. subtilis bio operon. dntb.gov.ua
Phenotypic Characterization of Biotin Auxotrophs and Mutants
Mutants that are unable to synthesize their own biotin are known as biotin auxotrophs and require an external source of the vitamin for growth. cdnsciencepub.comcdnsciencepub.com The study of these mutants has been instrumental in elucidating the biotin biosynthetic pathway.
Biotin auxotrophs of E. coli have been classified into different nutritional groups based on their ability to grow on various biotin precursors, such as 7-keto-8-aminopelargonic acid, 7,8-diaminopelargonic acid, and desthiobiotin. cdnsciencepub.comcdnsciencepub.com For instance, mutants with a defect in the bioA gene can have their growth restored by the addition of desthiobiotin, the product of the BioA enzyme. nih.gov Similarly, bioF mutants, which are blocked at the first step of the pathway, can be rescued by supplying KAPA. nih.gov
In Bacillus subtilis, biotin auxotrophs have also been isolated and categorized into groups based on their growth requirements and the biotin precursors they excrete. nih.govnih.gov Mutations in the bioI gene of B. subtilis result in poor growth in the absence of biotin, a phenotype that can be overcome by the addition of pimelic acid. dntb.gov.ua This suggests that the BioI protein is involved in an early step of the pathway. dntb.gov.ua A biotin auxotrophic strain of Bacillus subtilis natto was found to have genetic alterations in the bioW and bioF genes. tandfonline.comtandfonline.com
Some organisms, like the fungus Fusarium langsethiae, have naturally occurring biotin auxotrophs. mdpi.com These strains fail to grow on vitamin-free media and require biotin for normal development. mdpi.com
Interactive Table: Phenotypes of Biotin Biosynthesis Mutants
| Gene | Organism | Phenotype | Complementation | Reference |
|---|---|---|---|---|
| bioA | E. coli | Biotin auxotroph | Growth restored by desthiobiotin | nih.gov |
| bioF | E. coli | Biotin auxotroph | Growth restored by KAPA | nih.gov |
| bioI | B. subtilis | Poor growth without biotin | Growth restored by pimelic acid | dntb.gov.ua |
Genetic Complementation Studies
Genetic complementation is a powerful technique used to determine if mutations in two different strains with the same phenotype are in the same or different genes. libretexts.orgwikipedia.orgquizlet.com This method has been extensively used to analyze the biotin biosynthetic pathway.
In E. coli, complementation tests using different bio mutant strains and lambdapbio transducing phages carrying specific bio genes helped to define the five cistrons: bioA, bioB, bioF, bioC, and bioD. nih.gov For example, an E. coli mutant with a defective bioA gene can be "complemented" by introducing a functional copy of the E. coli bioA gene, restoring its ability to grow without biotin. nih.gov
Similarly, complementation studies have been performed in Bacillus subtilis. It was shown that the bioI gene from B. subtilis could complement mutations in either the bioC or bioH genes of E. coli. dntb.gov.ua In another study, complementation analysis of a biotin auxotrophic strain of B. subtilis natto with B. subtilis 168 bio mutants revealed that only the bioB gene could be complemented. tandfonline.comtandfonline.com
Complementation analysis has also been applied to study biotin biosynthesis in other organisms. In Arabidopsis thaliana, a bio1 mutant, which is defective in the DAPA aminotransferase enzyme, could be genetically complemented by the E. coli bioA gene. nih.gov
Advanced Research Methodologies for Investigating 7 Keto 8 Aminopelargonic Acid Metabolism
Enzymatic Activity Assays (e.g., Coupled Reactions, Spectrophotometric Methods)
Enzymatic activity assays are fundamental to characterizing the enzymes involved in KAPA metabolism, primarily 7-keto-8-aminopelargonic acid synthase (KAPA synthase or BioF).
A common method is a coupled spectrophotometric assay . This indirect assay measures the activity of KAPA synthase by linking its reaction to one or more subsequent enzymatic reactions that result in a measurable change in absorbance. For instance, the activity of KAPA synthase can be determined by monitoring the increase in NADH absorbance at 340 nm in a linked assay. researchgate.net In this setup, the product of the KAPA synthase reaction, 7,8-diaminopelargonic acid (DAPA), is used by the next enzyme in the pathway, DAPA aminotransferase (BioA), and subsequent reactions are coupled to the oxidation or reduction of a pyridine (B92270) nucleotide. researchgate.netnih.gov
Another approach involves a continuous fluorescence displacement assay . This method has been developed to measure the activity of DAPA aminotransferase (BioA), the enzyme that utilizes KAPA as a substrate. nih.gov In a coupled reaction, the product of the BioA reaction, dethiobiotin (B101835), displaces a fluorescently labeled dethiobiotin probe from streptavidin, leading to an increase in fluorescence. nih.gov This assay is highly sensitive and suitable for high-throughput screening of potential enzyme inhibitors. nih.gov
Direct spectrophotometric assays can also be employed by monitoring changes in the absorbance spectrum of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor bound to the enzyme. acs.org The reaction of KAPA synthase with its substrates, L-alanine and pimeloyl-CoA, leads to the formation of intermediates that can be detected spectroscopically. acs.org For example, the formation of an external aldimine with L-alanine and a subsequent quinonoid intermediate can be observed. acs.org
The table below summarizes key parameters often determined through these enzymatic assays.
| Parameter | Description | Typical Value/Observation | Reference(s) |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | 0.06 s-1 for E. coli BioF | researchgate.net |
| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of its maximum. | <2 µM for KAPA with DAPA synthase | acs.org |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | ~7.0 for Bacillus sphaericus KAPA synthase | tandfonline.com |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | ~70 °C for Thermus thermophilus KAPA synthase | jst.go.jp |
Molecular Cloning and Heterologous Protein Expression
To obtain large quantities of the enzymes involved in KAPA metabolism for detailed study, their corresponding genes are often cloned and expressed in a heterologous host, most commonly Escherichia coli.
The process begins with the identification of the gene encoding the target enzyme, such as bioF for KAPA synthase, in the organism of interest. nih.gov The gene is then amplified using the polymerase chain reaction (PCR) and inserted into an expression vector. This recombinant plasmid is then introduced into a suitable E.coli strain. jst.go.jp The expression of the target protein is typically induced by adding a specific chemical, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). researchgate.net
This technique has been successfully used to produce and characterize KAPA synthase from various organisms, including:
Arabidopsis thaliana nih.gov
Mycobacterium smegmatis nih.gov
Thermus thermophilus jst.go.jp
Heterologous expression is crucial not only for obtaining sufficient protein for biochemical and structural studies but also for functional complementation assays. In these assays, a recombinant plasmid carrying the gene of interest is introduced into an E. coli mutant that is deficient in the corresponding enzyme. nih.gov The ability of the cloned gene to rescue the mutant's growth in the absence of biotin (B1667282) confirms its function. nih.gov
Protein Purification and Biochemical Characterization
Following heterologous expression, the target protein must be purified from the host cell's proteins. A common strategy is to express the protein with an affinity tag, such as a polyhistidine-tag (His-tag). nih.gov This tag allows the protein to bind specifically to a chromatography resin, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose, facilitating its separation from other cellular proteins. The purified protein can then be eluted from the resin.
Once purified, the biochemical properties of the enzyme are characterized. This includes determining its molecular weight, subunit composition, and kinetic parameters. The molecular weight is often assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov For example, the KAPA synthase from Mycobacterium smegmatis was found to have a molecular weight of approximately 42 kDa. nih.gov
Biochemical characterization also involves determining the enzyme's substrate specificity. For instance, studies have shown that KAPA synthase from Bacillus sphaericus is highly specific for L-alanine as its amino acid substrate. tandfonline.com In contrast, the enzyme from Mycobacterium tuberculosis can utilize both L-alanine and D-alanine. nih.gov
The table below provides an example of a purification scheme for KAPA synthase.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Purification (fold) | Yield (%) |
| Crude Extract | 500 | 1000 | 2 | 1 | 100 |
| Ammonium Sulfate (B86663) Fractionation | 150 | 800 | 5.3 | 2.65 | 80 |
| DEAE-Cellulose Chromatography | 20 | 600 | 30 | 15 | 60 |
| Affinity Chromatography | 5 | 500 | 100 | 50 | 50 |
This is a representative table and values are for illustrative purposes.
X-ray Crystallography for Three-Dimensional Structure Determination
The process involves crystallizing the purified protein, which can be a challenging step. The protein crystals are then exposed to a beam of X-rays. nih.gov The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded on a detector. nih.gov By analyzing this pattern, scientists can calculate the electron density of the protein and build a detailed atomic model of its structure. rcsb.orgnih.gov
The crystal structures of several enzymes in the biotin pathway have been solved, including KAPA synthase from Mycobacterium smegmatis and 7,8-diaminopelargonic acid synthase (DAPA synthase) from E. coli. rcsb.orgnih.gov The structure of M. smegmatis KAPA synthase revealed that it forms an incomplete dimer and provided insights into the organization of its active site. nih.gov The structure of DAPA synthase in complex with KAPA has helped to identify the residues involved in substrate binding. nih.gov
The table below lists some key crystallographic data for enzymes involved in KAPA metabolism.
| Enzyme | Organism | PDB Code | Resolution (Å) | Space Group | Reference(s) |
| KAPA Synthase | Mycobacterium smegmatis | Not specified | 2.3 | P21 | nih.gov |
| DAPA Synthase | Escherichia coli | 1QJ3 | 1.8 | Not specified | rcsb.org |
| DAPA Synthase | Mycobacterium tuberculosis | Not specified | 2.2 | Not specified | nih.gov |
Spectroscopic Analysis of Enzyme-Substrate Interactions
Spectroscopic techniques are used to study the interactions between an enzyme and its substrates in real-time. These methods can provide information about the formation of enzyme-substrate complexes and the catalytic mechanism.
For PLP-dependent enzymes like KAPA synthase and DAPA synthase, UV-visible spectroscopy is particularly useful. The PLP cofactor has a characteristic absorbance spectrum that changes upon interaction with substrates. acs.org For example, the reaction of DAPA synthase with its substrate KAPA can be monitored by observing changes in the absorbance spectrum of the PLP cofactor. nih.gov The formation of different reaction intermediates, such as the quinonoid intermediate, can also be detected by their unique absorbance properties. nih.gov
Fluorescence spectroscopy can also be employed. The intrinsic fluorescence of tryptophan residues in the protein can be monitored to detect conformational changes that occur upon substrate binding. Additionally, as mentioned in the enzymatic assay section, fluorescence displacement assays can be used to study enzyme-substrate interactions. nih.gov
These spectroscopic studies have been instrumental in elucidating the detailed catalytic mechanism of KAPA synthase, including the order of substrate binding and the nature of the chemical intermediates formed during the reaction. acs.org
Gene Expression Profiling (e.g., Quantitative RT-PCR)
Gene expression profiling techniques are used to measure the amount of messenger RNA (mRNA) produced from a specific gene. This provides an indication of the level at which a particular gene is being expressed and can reveal how gene expression is regulated in response to different conditions.
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for measuring gene expression. nih.gov This technique has been used to study the expression of the bio genes, which are involved in biotin synthesis. For example, studies in Riemerella anatipestifer have shown that the bioF, bioD, and bioA genes are organized in an operon and their transcription is increased in a mutant strain lacking the BioX repressor. nih.gov
In Saccharomyces cerevisiae, microarray analysis, a technique that allows for the simultaneous measurement of the expression of thousands of genes, has shown that the expression of genes involved in biotin biosynthesis, including BIO5 (a transporter for a KAPA precursor), is upregulated in response to spermidine. nih.gov
These studies provide valuable insights into the regulatory networks that control the biosynthesis of KAPA and biotin in various organisms.
Genetic Dissection Techniques (e.g., Antisense Approaches, Gene Deletion)
Genetic dissection techniques involve the targeted inactivation or modification of a specific gene to study its function. These methods are crucial for understanding the physiological role of the enzymes involved in KAPA metabolism.
Gene deletion , or knockout, involves removing a specific gene from an organism's genome. The resulting mutant phenotype can then be analyzed to determine the function of the deleted gene. For example, deletion of the bioF gene in Mycobacterium smegmatis confirmed that KAPA synthase is essential for growth in the absence of biotin. archive.org
Antisense approaches involve introducing a molecule, typically a small RNA, that is complementary to the mRNA of the target gene. acs.org This antisense molecule binds to the mRNA, preventing its translation into protein. This technique has been used to reduce the expression of genes involved in biotin synthesis and study the consequences. researchgate.netoup.com For instance, an antisense RNA-based strategy has been used to identify genes that play a significant role in acetyl-CoA carboxylase activity, an enzyme that requires biotin as a cofactor. acs.org
These genetic techniques, combined with the biochemical and structural methods described above, provide a comprehensive approach to investigating the metabolism of this compound.
Strategic Research Avenues and Biotechnological Applications
Enhancement of Biotin (B1667282) Production via Metabolic Engineering Approaches
Metabolic engineering offers a promising strategy to enhance the production of biotin in microorganisms. nih.govnottingham.ac.uk This is particularly relevant for industrial applications where biotin is a valuable supplement. The biosynthesis of biotin is a complex process involving multiple enzymatic steps, and it is tightly regulated in many organisms. nih.govnottingham.ac.uk
Early efforts in this area involved traditional methods like chemical mutagenesis to create biotin-overproducing strains. nottingham.ac.uk More recently, advanced metabolic engineering techniques have been applied. One approach involves the introduction of heterologous biotin biosynthesis pathways into host organisms. For example, the oxygen-independent Escherichia coli biotin biosynthesis pathway has been successfully engineered into Saccharomyces cerevisiae to enable biotin-independent anaerobic growth. researcher.life This required the expression of several genes from E. coli involved in both fatty acid and biotin synthesis. researcher.life
Another strategy focuses on overcoming the regulatory mechanisms that limit biotin production. In many bacteria, the transcription of biotin synthetic genes is tightly controlled in response to biotin levels. nih.gov Engineering the regulatory elements or the enzymes themselves can lead to increased flux through the pathway.
Furthermore, understanding the substrate specificities of the enzymes is crucial for optimizing production. For instance, the 8-amino-7-oxononanoate (B1240340) synthase (BioF) in E. coli can utilize both pimeloyl-ACP and pimeloyl-CoA as substrates, whereas the enzyme in Bacillus subtilis can only use pimeloyl-CoA. nih.gov This knowledge can guide the selection of appropriate genetic modifications to enhance the supply of the correct precursor for KAPA synthesis.
Q & A
Q. What are the key enzymatic steps in the biotin biosynthesis pathway involving KAPA, and how are they experimentally validated?
KAPA is a precursor in biotin biosynthesis, converted to 7,8-diaminopelargonic acid (DAPA) by the pyridoxal 5′-phosphate (PLP)-dependent enzyme BioA, using S-adenosylmethionine (SAM) as the amino donor . Experimental validation typically involves:
- Enzyme assays : Monitoring substrate depletion (KAPA) and product formation (DAPA) via HPLC or spectrophotometric methods (e.g., detecting PLP cofactor changes).
- Mutant studies : Using bioA-deficient bacterial strains complemented with purified BioA to restore biotin synthesis .
- Isotopic labeling : Tracing -labeled KAPA or SAM to confirm reaction specificity .
Q. What methods are used to characterize the activity of 7-keto-8-aminopelargonic acid synthase (KAPAS), the enzyme producing KAPA?
KAPAS catalyzes the condensation of L-alanine and pimeloyl-CoA to form KAPA. Key methodologies include:
- Kinetic assays : Measuring CoA release via Ellman’s reagent (DTNB) to quantify enzyme activity .
- Substrate analogs : Using pimeloyl-CoA analogs to probe stereospecificity and catalytic efficiency .
- X-ray crystallography : Resolving KAPAS structures with bound PLP or inhibitors (e.g., triphenyltin acetate) to identify active-site residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic parameters for BioA across different studies?
Discrepancies in and values for BioA may arise from enzyme sources (e.g., Mycobacterium tuberculosis vs. Bacillus subtilis), assay conditions (pH, temperature), or substrate purity. Methodological solutions include:
- Standardized protocols : Using recombinantly expressed, affinity-purified BioA with rigorously characterized substrates (e.g., SAM synthesized enzymatically to avoid impurities) .
- Comparative studies : Parallel kinetic analyses of BioA homologs under identical conditions to isolate species-specific adaptations .
- Isothermal titration calorimetry (ITC) : Directly measuring substrate binding affinities to bypass activity-based assumptions .
Q. What strategies are effective for designing mechanism-based inhibitors targeting BioA in antimicrobial research?
BioA is a validated target for M. tuberculosis. Inhibitor design strategies include:
- Structural mimicry : Developing analogs of amiclenomycin (ACM), which irreversibly inactivates BioA via aromatization of its cyclohexadiene warhead .
- Cofactor disruption : Designing PLP-competitive inhibitors (e.g., pyridoxal analogs) validated through crystallography and time-dependent inhibition assays .
- High-throughput screening (HTS) : Coupling BioA activity with ATP depletion assays (via SAM-dependent reactions) to identify hits .
Q. How can researchers optimize the transamination of KAPA to DAPA in artificial biosynthetic pathways?
Suboptimal SAM utilization by BioA limits efficiency. Optimization approaches include:
- Amino donor substitution : Replacing SAM with L-lysine, which enhances reaction rates 10-fold in B. subtilis systems .
- Enzyme engineering : Directed evolution of BioA for improved substrate promiscuity or cofactor stability .
- Cofactor recycling : Coupling SAM regeneration systems (e.g., methionine adenosyltransferase) to sustain reaction flux .
Q. What experimental approaches address challenges in detecting and quantifying KAPA in complex biological matrices?
KAPA’s low abundance and instability require specialized methods:
- Derivatization : Reacting KAPA with dansyl chloride or other fluorophores for enhanced LC-MS/MS detection .
- Microbial auxotrophs : Using biotin-deficient strains (e.g., E. coli bioA mutants) to amplify KAPA levels via supplementation studies .
- Radiolabeled tracers : Employing -pimelic acid to track KAPA synthesis in plant peroxisomes and mitochondria .
Methodological Challenges and Contradictions
Q. Why do studies on KAPAS inhibition report varying efficacies for herbicidal compounds like triphenyltin acetate?
Discrepancies arise from differences in:
- Enzyme sources : Plant vs. bacterial KAPAS may have divergent inhibitor sensitivities .
- Assay design : Pre-incubation time with inhibitors (e.g., slow-binding kinetics of triphenyltin) affects IC values .
- Cellular uptake : Inhibitor efficacy in whole-plant assays vs. in vitro systems due to membrane permeability .
Q. How can researchers validate the physiological relevance of in vitro findings on KAPA-related enzymes?
- Gene silencing : CRISPR/Cas9 knockout of bioA or bioF in model organisms (e.g., Arabidopsis) to confirm growth defects rescued by biotin .
- Metabolite profiling : Multi-omics integration (transcriptomics, metabolomics) to correlate enzyme activity with biotin pathway flux .
- Enzyme localization : Immunogold labeling in plant cells to confirm peroxisomal-mitochondrial shuttling of KAPA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
